molecular formula C20H22N2O3S B10888872 N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B10888872
M. Wt: 370.5 g/mol
InChI Key: LLSPZIQDTBSEJB-WQRHYEAKSA-N
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Description

N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the morpholine and thiophene intermediates. The key steps include:

    Formation of the Morpholine Intermediate: This involves the reaction of 2,6-dimethylmorpholine with a suitable carbonyl compound under controlled conditions.

    Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.

    Coupling Reaction: The morpholine and thiophene intermediates are then coupled with a benzamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N1-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE
  • N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE
  • N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-PYRIDYL)-1-ETHENYL]BENZAMIDE

Uniqueness

N~1~-[(Z)-1-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H22N2O3S/c1-14-12-22(13-15(2)25-14)20(24)18(11-17-9-6-10-26-17)21-19(23)16-7-4-3-5-8-16/h3-11,14-15H,12-13H2,1-2H3,(H,21,23)/b18-11-

InChI Key

LLSPZIQDTBSEJB-WQRHYEAKSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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